molecular formula C25H31NO7 B4261958 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4261958
M. Wt: 457.5 g/mol
InChI Key: QGRSDRKOBWOVQF-UHFFFAOYSA-N
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Description

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

6-O-methyl 3-O-(2-propan-2-yloxyethyl) 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-13(2)32-10-11-33-25(30)20-15(4)26-18-12-14(3)19(24(29)31-5)23(28)22(18)21(20)16-6-8-17(27)9-7-16/h6-9,13-14,19,21,26-27H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRSDRKOBWOVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC(C)C)C3=CC=C(C=C3)O)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of the isopropoxyethyl, methyl, hydroxyphenyl, and dimethyl groups. Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The isopropoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. For example, the hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core but different substituents.

    Phenyl derivatives: Compounds with a hydroxyphenyl group but different core structures.

    Carboxylate esters: Compounds with similar ester functional groups but different aromatic or aliphatic backbones.

Uniqueness

What sets 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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